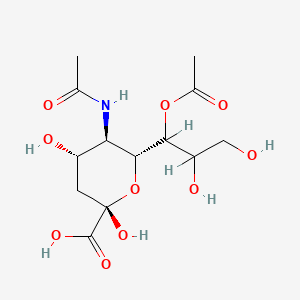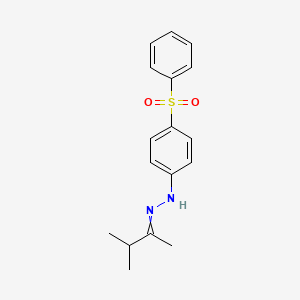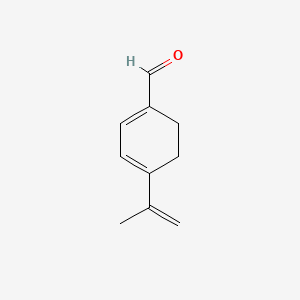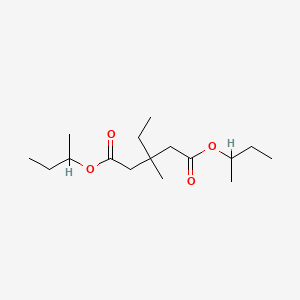
(2S,4S,5R,6R)-5-acetamido-6-(1-acetyloxy-2,3-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5R,6R)-5-acetamido-6-(1-acetyloxy-2,3-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an acetamido group, and an acetyloxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of (2S,4S,5R,6R)-5-acetamido-6-(1-acetyloxy-2,3-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid involves several steps, including the protection and deprotection of functional groups, as well as the formation of key intermediatesIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2S,4S,5R,6R)-5-acetamido-6-(1-acetyloxy-2,3-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and acetyloxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Compared to other similar compounds, (2S,4S,5R,6R)-5-acetamido-6-(1-acetyloxy-2,3-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-6-[(1R,2R)-1-acetyloxy-2,3-dihydroxypropyl]-2-(tert-butyldisulfanyl)-2-oxanecarboxylic acid methyl ester .
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C13H21NO10 |
|---|---|
Molecular Weight |
351.31 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-(1-acetyloxy-2,3-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(8(19)4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8?,9+,10?,11+,13-/m0/s1 |
InChI Key |
DUOKWMWKFGDUDQ-ZXQYLZRESA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)

![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)



![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
![7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione](/img/structure/B13814029.png)

